N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the formation of the 1-methyl-1H-pyrazole ring, followed by the construction of the 1,2,3,4-tetrahydroisoquinoline core. The final step involves the coupling of these two key fragments with a phenyl acetamide group under specific conditions, often utilizing catalysts and solvents like dichloromethane and N,N'-dicyclohexylcarbodiimide.
Industrial Production Methods
On an industrial scale, the production methods must be efficient and scalable. Optimizing the reaction conditions such as temperature, pressure, and the choice of catalysts is crucial. Techniques like flow chemistry may also be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be conducted using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Various substitution reactions can be carried out, particularly on the phenyl ring, using electrophiles or nucleophiles.
Common Reagents and Conditions
Typical reagents include strong acids and bases, as well as specific catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions can include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for more complex molecules. It is used in the synthesis of heterocycles and other functionalized derivatives.
Biology and Medicine
The unique structure of N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide makes it a potential candidate for pharmaceutical applications. It has been studied for its potential as an enzyme inhibitor and as a lead compound in drug development.
Industry
In industry, this compound is used in the manufacture of various chemical products, including specialty polymers and materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects often involves interactions with specific proteins or enzymes, inhibiting or modifying their activity. The pyrazole and tetrahydroisoquinoline components are crucial for its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds, N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide stands out due to its unique combination of structural features. Similar compounds might include those with only a pyrazole or tetrahydroisoquinoline core, but not both. This duality provides unique chemical properties and biological activities.
Similar Compounds
N-(4-(1H-pyrazol-4-yl)phenyl)acetamide
1-Methyl-1H-pyrazol-4-yl-isoquinoline
Phenylacetyl-tetrahydroisoquinoline
These similar compounds, while structurally related, lack the same comprehensive combination of features and therefore exhibit different properties and applications.
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Properties
IUPAC Name |
N-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(27)24-19-9-7-16(8-10-19)22(28)26-13-17-5-3-4-6-20(17)21(14-26)18-11-23-25(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXPGXBAVLSBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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